molecular formula C16H12O7 B12386644 Transilitin

Transilitin

Cat. No.: B12386644
M. Wt: 316.26 g/mol
InChI Key: WGIWCQHSJILTOY-UHFFFAOYSA-N
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Description

Transilitin is a polyphenolic compound known for its potential therapeutic properties. It is a naturally occurring flavonoid found in various plants and has been studied for its antioxidant, anti-inflammatory, and neuroprotective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Transilitin can be synthesized through several methods, including the use of transition metal catalysis. One common approach involves the catalytic guanylation reaction of amines with carbodiimides, followed by tandem catalytic guanylation/cyclization reactions . These methods typically require specific reaction conditions, such as controlled temperatures and the presence of catalysts.

Industrial Production Methods

Industrial production of this compound often involves the extraction from plant sources, followed by purification processes. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Transilitin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones.

Scientific Research Applications

Transilitin has a wide range of scientific research applications:

Mechanism of Action

Transilitin exerts its effects through various molecular targets and pathways. It is known to interact with cellular receptors and enzymes, modulating signaling pathways involved in inflammation and oxidative stress. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative damage .

Comparison with Similar Compounds

Transilitin is often compared with other flavonoids such as myricetin, honokiol, and punicalagin. While all these compounds exhibit antioxidant and anti-inflammatory properties, this compound is unique in its specific molecular structure and its ability to inhibit amyloidogenic aggregation, making it particularly valuable in neuroprotective research .

List of Similar Compounds

  • Myricetin
  • Honokiol
  • Punicalagin
  • 2-D08 (a semi-synthetic flavonoid)

This compound’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research and industry.

Properties

Molecular Formula

C16H12O7

Molecular Weight

316.26 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-3-methoxychromen-4-one

InChI

InChI=1S/C16H12O7/c1-22-16-12(20)8-3-5-10(18)13(21)15(8)23-14(16)7-2-4-9(17)11(19)6-7/h2-6,17-19,21H,1H3

InChI Key

WGIWCQHSJILTOY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(OC2=C(C1=O)C=CC(=C2O)O)C3=CC(=C(C=C3)O)O

Origin of Product

United States

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